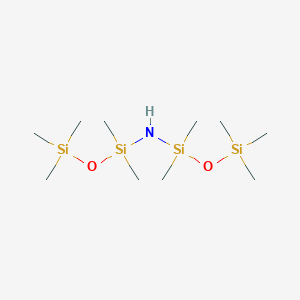
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is an organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and methyl groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method is the reaction of pentamethyldisiloxane with chlorosilanes in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane-based products with different functional groups.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane-based alcohols or ketones, while reduction can produce silanes with different alkyl or aryl groups.
Applications De Recherche Scientifique
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds and methyl groups allow it to participate in a range of chemical reactions, influencing the properties of the resulting compounds. The pathways involved often include the formation and breaking of silicon-oxygen and silicon-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethyldisiloxane: A simpler compound with fewer silicon-oxygen bonds.
Hexamethyldisiloxane: Another related compound with a different arrangement of silicon and oxygen atoms.
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their overall structure and reactivity.
Uniqueness
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
137928-26-8 |
|---|---|
Formule moléculaire |
C10H31NO2Si4 |
Poids moléculaire |
309.70 g/mol |
Nom IUPAC |
[[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]oxy-dimethylsilyl]methane |
InChI |
InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 |
Clé InChI |
QKNRHUINKHSKMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
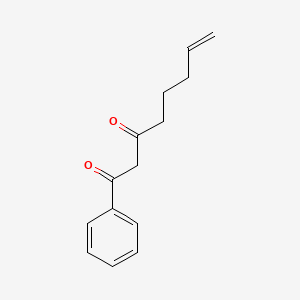
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
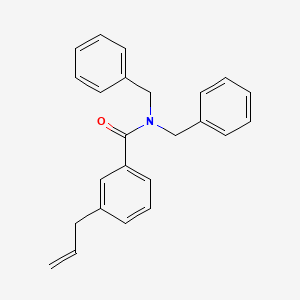
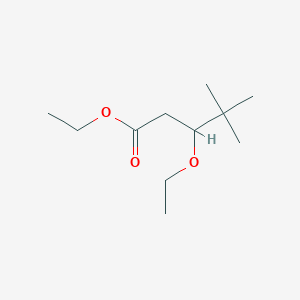
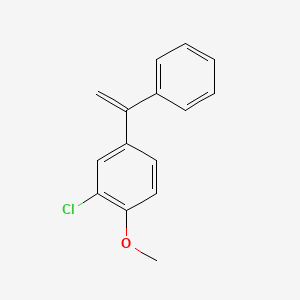
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
